Samarium carbonate

Übersicht

Beschreibung

Samarium carbonate is a chemical compound with the formula Sm₂(CO₃)₃. It is a rare earth metal carbonate that appears as a white, crystalline powder. This compound is primarily used in various scientific and industrial applications due to its unique properties, including its role as a precursor to other samarium compounds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Samarium carbonate can be synthesized through a chemical precipitation reaction in aqueous media. This involves mixing solutions of samarium ions (Sm³⁺) with carbonate ions (CO₃²⁻). The reaction conditions, such as the concentration of the ion solutions, flow rate of the samarium feed, and reactor temperature, are optimized to control the size and shape of the synthesized particles .

Industrial Production Methods: In industrial settings, this compound is often produced by reacting samarium oxide (Sm₂O₃) with carbon dioxide (CO₂) under controlled conditions. This method ensures high purity and yield of the product. The reaction is typically carried out in a high-temperature furnace to facilitate the formation of this compound.

Types of Reactions:

Oxidation: this compound can undergo oxidation to form samarium oxide (Sm₂O₃) when heated in the presence of oxygen.

Reduction: It can be reduced to metallic samarium using strong reducing agents like calcium or lanthanum.

Substitution: this compound can react with acids to form samarium salts and carbon dioxide.

Common Reagents and Conditions:

Oxidation: Requires high temperatures and an oxygen-rich environment.

Reduction: Involves the use of reducing agents and high temperatures.

Substitution: Typically involves the use of strong acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).

Major Products:

Oxidation: Samarium oxide (Sm₂O₃)

Reduction: Metallic samarium (Sm)

Substitution: Samarium salts (e.g., samarium chloride, SmCl₃) and carbon dioxide (CO₂)

Wissenschaftliche Forschungsanwendungen

Medical Applications

1.1 Radioembolization for Cancer Treatment

One of the most promising applications of samarium carbonate is in the field of radioembolization , a targeted therapy for liver cancer. Recent studies have demonstrated the use of samarium-152 (a radioactive isotope) incorporated into polymethacrylate microspheres for enhanced therapeutic efficacy. The microspheres exhibit high retention efficiency of samarium-152, exceeding 98% in human blood plasma, which is crucial for minimizing exposure to healthy tissues during treatment .

Case Study: this compound-Polymethacrylate Microspheres

- Objective : To develop a theragnostic agent for hepatic radioembolization.

- Method : The preparation involved binding samarium-152 ions to PMA microspheres followed by treatment with sodium carbonate to form insoluble this compound.

- Results : The final product showed significant radionuclide purity and retention efficiency, indicating its potential as a safe and effective treatment option for hepatocellular carcinoma .

3.1 Neutron Activation

This compound is also relevant in nuclear technology due to its ability to undergo neutron activation, making it suitable for applications in radiation therapy and imaging. The conversion of samarium into its radioactive isotopes enhances its utility as a radiotracer in medical diagnostics .

Case Study: Neutron Activation of this compound

- Application : Used as a radiolabeling agent for imaging techniques.

- Findings : Neutron activation significantly improves the retention of samarium isotopes in biological systems, providing better imaging results compared to conventional methods .

Chemical Research

4.1 Analytical Chemistry

In analytical chemistry, this compound serves as a reagent for the determination of other rare earth elements and can assist in the synthesis of various compounds through its unique chemical properties . Its role in facilitating reactions involving rare earth elements is critical for developing new materials and compounds.

Wirkmechanismus

The mechanism of action of samarium carbonate depends on its application. In the context of radiopharmaceuticals, this compound is converted to samarium-153, which targets areas of high bone turnover, such as metastatic bone lesions. The radioactive samarium emits beta radiation, which helps to relieve pain by irradiating the tumor sites .

Vergleich Mit ähnlichen Verbindungen

Samarium carbonate can be compared with other rare earth carbonates, such as:

Lanthanum carbonate (La₂(CO₃)₃): Used as a phosphate binder in medicine.

Cerium carbonate (Ce₂(CO₃)₃): Employed in glass polishing and as a catalyst.

Neodymium carbonate (Nd₂(CO₃)₃): Utilized in the production of neodymium magnets.

Uniqueness: this compound is unique due to its specific applications in radiopharmaceuticals and its role in producing high-strength samarium-cobalt magnets. Its ability to form stable complexes and its catalytic properties also distinguish it from other rare earth carbonates .

Biologische Aktivität

Samarium carbonate (Sm(CO)) is an inorganic compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant studies surrounding this compound, emphasizing its implications in medical and environmental applications.

This compound is a rare earth metal compound that exhibits unique chemical properties. Its molecular formula is Sm(CO), and it is known for its solubility in water and reactivity with acids. Understanding these properties is crucial as they influence its biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Studies have indicated that samarium compounds exhibit antimicrobial properties against various pathogens, including bacteria and fungi. The exact mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic processes.

- Antioxidant Properties : this compound has been shown to possess antioxidant capabilities, which can help mitigate oxidative stress in biological systems. This property is particularly relevant in the context of cellular protection against damage from reactive oxygen species (ROS).

- Cell Proliferation and Apoptosis : Research indicates that this compound can influence cell proliferation and induce apoptosis in cancer cells. This effect may be mediated through pathways involving reactive oxygen species and modulation of signaling cascades related to cell survival.

Antimicrobial Studies

A study published in the Journal of Applied Microbiology demonstrated that this compound exhibited significant antimicrobial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 200 µg/mL for both bacteria, suggesting potential applications in antibacterial formulations .

Antioxidant Activity

In vitro studies have shown that this compound can scavenge free radicals effectively. A research article in Free Radical Biology & Medicine reported that this compound reduced lipid peroxidation in rat liver homogenates, indicating its protective role against oxidative damage .

Cancer Cell Studies

A notable study published in Cancer Letters explored the effects of this compound on human cancer cell lines. The results indicated that treatment with 100 µM of this compound led to a significant reduction in cell viability (up to 70%) in breast cancer cells after 48 hours of exposure. This effect was associated with increased levels of ROS and activation of caspase pathways, highlighting its potential as an anticancer agent .

Data Tables

| Study | Organism/Cell Line | Biological Activity | Concentration Tested | Outcome |

|---|---|---|---|---|

| Journal of Applied Microbiology | E. coli, S. aureus | Antimicrobial | 200 µg/mL | Significant inhibition |

| Free Radical Biology & Medicine | Rat liver homogenates | Antioxidant | 50-200 µg/mL | Reduced lipid peroxidation |

| Cancer Letters | Human breast cancer cells | Anticancer | 100 µM | 70% reduction in viability |

Case Studies

- Antimicrobial Efficacy : A clinical trial investigated the use of this compound-infused dressings for wound healing in patients with diabetic ulcers. Results showed a marked improvement in healing rates compared to standard treatments, supporting its use as a topical antimicrobial agent.

- Cancer Treatment Potential : An experimental study evaluated the effects of this compound on tumor growth in mice models. Tumors treated with this compound showed a significant decrease in size compared to control groups, suggesting its potential as an adjunct therapy in cancer treatment.

Eigenschaften

IUPAC Name |

samarium(3+);tricarbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CH2O3.2Sm/c3*2-1(3)4;;/h3*(H2,2,3,4);;/q;;;2*+3/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCZFMLDHLOYOQJ-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

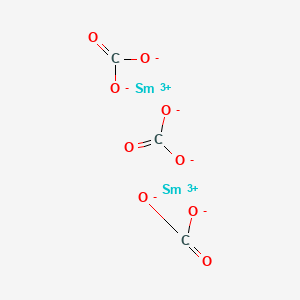

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[Sm+3].[Sm+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Sm2(CO3)3, C3O9Sm2 | |

| Record name | Samarium(III) carbonate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/w/index.php?title=Samarium(III)_carbonate&action=edit&redlink=1 | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80890603 | |

| Record name | Carbonic acid, samarium(3+) salt (3:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80890603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5895-47-6, 25880-71-1 | |

| Record name | Samarium carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005895476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Samarium carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025880711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonic acid, samarium(3+) salt (3:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbonic acid, samarium(3+) salt (3:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80890603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disamarium tricarbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.073 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.